An In-depth Technical Guide to L-Alanyl-beta-alanine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to L-Alanyl-beta-alanine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-beta-alanine is a dipeptide composed of the amino acids L-alanine and beta-alanine (B559535). While not as extensively studied as its constituent amino acids or the related dipeptide carnosine (β-alanyl-L-histidine), L-alanyl-beta-alanine holds interest for its potential roles in various biological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of L-Alanyl-beta-alanine, drawing on available data and established principles of peptide chemistry and biology. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
L-Alanyl-beta-alanine is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of beta-alanine.
IUPAC Name: (2S)-2-aminopropanoyl-3-aminopropanoic acid
Chemical Formula: C₆H₁₂N₂O₃
Molecular Weight: 160.17 g/mol
CAS Number: 52788-02-0[1]
Physicochemical Properties
Direct experimental data for the physicochemical properties of L-Alanyl-beta-alanine are limited. The following table summarizes available data and includes estimated values based on the properties of the closely related dipeptide, L-Alanyl-L-alanine.
| Property | Value | Source/Notes |
| Molecular Weight | 160.17 g/mol | Calculated |
| Molecular Formula | C₆H₁₂N₂O₃ | |
| Appearance | White to off-white crystalline powder | Assumed, based on similar peptides |
| Melting Point | No data available | For L-Alanyl-L-alanine: 280-285 °C (decomposes) |
| Boiling Point | No data available | For L-Alanyl-L-alanine: 286.06 °C (estimated)[2] |
| Solubility | Soluble in water | Assumed, based on polar nature |
| pKa | No data available | For L-Alanyl-L-alanine: 3.16 (predicted)[3] |
| logP | No data available | For L-Alanyl-L-alanine: -3.3 (computed)[4] |
| Topological Polar Surface Area | 92.4 Ų | For L-Alanyl-L-alanine (computed)[3][4] |
Synthesis of L-Alanyl-beta-alanine
The synthesis of L-Alanyl-beta-alanine can be achieved through standard peptide synthesis methodologies, including both solid-phase and liquid-phase approaches.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from established methods for dipeptide synthesis.[5][6]
Materials:
-
Fmoc-β-Ala-Wang resin
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Fmoc-β-Ala-Wang resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, activate Fmoc-L-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter to collect the cleaved peptide solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude L-Alanyl-beta-alanine by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Liquid-Phase Peptide Synthesis
This protocol outlines a general approach to dipeptide synthesis in solution.[7]
Materials:
-
Boc-L-Ala-OH
-
H-β-Ala-OMe·HCl (beta-alanine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Aqueous acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) for workup
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (for saponification)
Procedure:
-
Amine Neutralization: Dissolve H-β-Ala-OMe·HCl in DCM or DMF and add DIPEA to neutralize the salt.
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Ala-OH and HOBt in DCM or DMF and cool to 0 °C.
-
Add the neutralized H-β-Ala-OMe solution to the cooled mixture.
-
Add EDC·HCl and allow the reaction to proceed overnight, warming to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture and wash sequentially with aqueous acid, base, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude protected dipeptide.
-
Purify by silica (B1680970) gel chromatography.
-
-
Deprotection:
-
Boc Removal: Treat the protected dipeptide with TFA in DCM to remove the Boc group.
-
Ester Hydrolysis (Saponification): Treat the deprotected dipeptide ester with aqueous NaOH to hydrolyze the methyl ester, followed by neutralization to yield L-Alanyl-beta-alanine.
-
-
Final Purification: The final product can be purified by recrystallization or chromatography.
Spectroscopic and Analytical Data
Mass Spectrometry
A mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of Alanyl-β-alanine has been reported.[8] This derivatization is often used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be the preferred method for accurate mass determination of the underivatized dipeptide.
Expected HRMS (ESI+) m/z:
| Ion | Calculated m/z |
| [M+H]⁺ | 161.0921 |
| [M+Na]⁺ | 183.0740 |
NMR Spectroscopy
Experimental NMR spectra for L-Alanyl-beta-alanine are not widely published. However, the expected chemical shifts can be predicted based on the spectra of L-alanine, beta-alanine, and other dipeptides.
Predicted ¹H NMR Chemical Shifts (in D₂O):
-
L-Alanine residue:
-
α-H: ~3.8-4.0 ppm (quartet)
-
β-CH₃: ~1.4-1.5 ppm (doublet)
-
-
beta-Alanine residue:
-
α-CH₂: ~2.4-2.6 ppm (triplet)
-
β-CH₂: ~3.2-3.4 ppm (triplet)
-
Predicted ¹³C NMR Chemical Shifts (in D₂O):
-
L-Alanine residue:
-
C=O: ~175-178 ppm
-
Cα: ~51-53 ppm
-
Cβ: ~18-20 ppm
-
-
beta-Alanine residue:
-
C=O: ~178-181 ppm
-
Cα: ~35-37 ppm
-
Cβ: ~38-40 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of L-Alanyl-beta-alanine is expected to show characteristic absorptions for the functional groups present in a dipeptide.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (amine and amide) |
| ~3000-3200 | O-H stretching (carboxylic acid) |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1650-1680 | C=O stretching (Amide I) |
| ~1580-1640 | N-H bending (primary amine) |
| ~1510-1570 | N-H bending (Amide II) |
| ~1400-1450 | C-O-H bending (carboxylic acid) |
| ~1200-1300 | C-N stretching |
Biological Activity and Mechanism of Action
The biological activity of L-Alanyl-beta-alanine as a distinct dipeptide is not well-documented. Most of the related research focuses on the physiological effects of beta-alanine supplementation, which serves as a rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[7][9][10]
Role as a Precursor
It is plausible that L-Alanyl-beta-alanine, upon enzymatic hydrolysis in vivo, could serve as a source of L-alanine and beta-alanine. The released beta-alanine could then be utilized for carnosine synthesis. Carnosine is a multifunctional dipeptide with roles in intracellular pH buffering, antioxidant defense, and regulation of enzyme activity.[11]
Cellular Transport
The cellular uptake of L-Alanyl-beta-alanine has not been specifically studied. However, the transport mechanisms of its constituent amino acids are known. L-alanine is transported into cells via sodium-dependent systems like System A and System ASC.[11] Beta-alanine is also taken up by a sodium- and chloride-dependent transporter.[12] It is possible that L-Alanyl-beta-alanine could be a substrate for peptide transporters, such as PepT1 or PepT2, which are responsible for the uptake of di- and tripeptides in various tissues.
Potential Signaling Pathways
There is no direct evidence for specific signaling pathways modulated by L-Alanyl-beta-alanine. However, the biological effects of carnosine, for which beta-alanine is a precursor, are linked to various cellular processes. For instance, carnosine has been shown to have antioxidant and anti-inflammatory properties.[13] It is hypothesized that by providing a source of beta-alanine, L-Alanyl-beta-alanine could indirectly influence these pathways.
Applications and Future Directions
The primary current application of L-Alanyl-beta-alanine is in biochemical research as a model dipeptide. Its potential applications in drug development could be explored in several areas:
-
Prodrug Development: The dipeptide structure could be utilized to improve the absorption and delivery of a pharmacologically active molecule by attaching it to either the N- or C-terminus.
-
Nutraceuticals: As a potential source of beta-alanine, it could be investigated as a component of nutritional supplements aimed at enhancing athletic performance or supporting muscle health.
-
Cell Culture Media Supplement: Given the role of beta-alanine in improving cell growth and viability in culture, L-Alanyl-beta-alanine could be explored as a stable source of this amino acid in cell culture media.[14]
Future research is needed to elucidate the specific biological activities of L-Alanyl-beta-alanine, including its transport, metabolism, and potential interactions with cellular receptors and signaling pathways. Such studies will be crucial in determining its viability for therapeutic or nutraceutical applications.
Conclusion
L-Alanyl-beta-alanine is a dipeptide with a well-defined chemical structure but limited characterization in the scientific literature. While its physicochemical and biological properties are not extensively documented, reasonable estimations can be made based on related compounds. Standard peptide synthesis protocols can be readily adapted for its preparation. The biological significance of L-Alanyl-beta-alanine is likely linked to its role as a precursor to L-alanine and, more importantly, beta-alanine, which is a key component of the physiologically active dipeptide carnosine. Further investigation into the specific properties and functions of L-Alanyl-beta-alanine is warranted to fully understand its potential in research and development.
References
- 1. L-ALANYL-BETA-ALANINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of L-alanine transport in cardiac sarcolemmal vesicles and into isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uphill transport of beta-alanine in intestinal brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert [mdpi.com]
- 14. Buy L-Alanyl-L-alanine | 1948-31-8 [smolecule.com]
